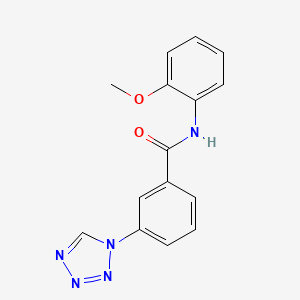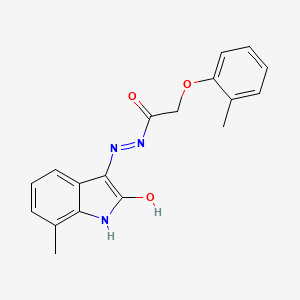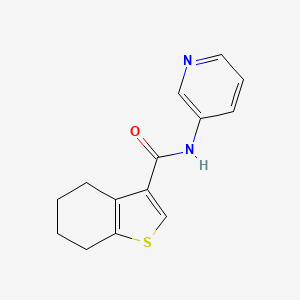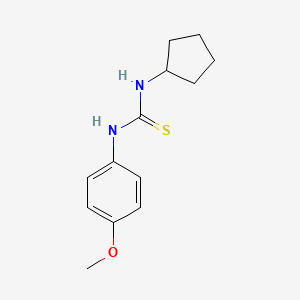
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies. In
Mechanism of Action
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide selectively inhibits BTK, which is a key mediator of B cell receptor signaling. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide leads to the suppression of B cell activation and proliferation, thereby reducing the production of antibodies.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It inhibits BTK phosphorylation and downstream signaling, leading to the suppression of B cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the migration of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetics, making it suitable for oral administration. However, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has some limitations for lab experiments, such as its low solubility in water and its potential for metabolic instability.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the use of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells. Additionally, the potential use of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in treating autoimmune diseases and inflammatory disorders is also an area of active research.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base to form 2-methoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reacted with sodium azide to form 2-methoxy-N-(4-nitrobenzoyl)-N-(1H-tetrazol-1-yl)aniline. Finally, the nitro group is reduced to an amino group using palladium on carbon in the presence of hydrogen gas, resulting in the formation of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has shown promising results in inhibiting BTK and reducing the proliferation of cancer cells. In addition, it has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRGYAXWDJIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)



![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5887614.png)